molecular formula C10H15Cl2N3O B2832705 (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1286208-51-2

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Cat. No.: B2832705
CAS No.: 1286208-51-2
M. Wt: 264.15
InChI Key: ZYXJHLLCHNVRHB-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Coupling of the Two Rings: The pyrrolidine and pyridine rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxides, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of pyrrolidine and pyridine-containing molecules with biological targets.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopyrrolidine: Lacks the pyridine ring, making it less versatile.

    Pyridin-2-ylmethanone: Lacks the pyrrolidine ring, limiting its biological activity.

    ®-3-Aminopyrrolidin-1-ylmethanone: Similar structure but lacks the pyridine ring.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is unique due to the presence of both the pyrrolidine and pyridine rings, which confer a combination of properties that are not found in the individual components. This dual functionality makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJHLLCHNVRHB-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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